molecular formula C25H37N3 B12713073 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- CAS No. 93464-32-5

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)-

Cat. No.: B12713073
CAS No.: 93464-32-5
M. Wt: 379.6 g/mol
InChI Key: DPYXVWXVWATEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with ketones under solvent-free conditions using a catalyst such as ferrocene supported activated carbon . The reaction is carried out at elevated temperatures (around 90°C) for several hours to achieve high conversion rates and selectivity towards the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- lies in its specific structural features and the presence of the spiro linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

93464-32-5

Molecular Formula

C25H37N3

Molecular Weight

379.6 g/mol

IUPAC Name

5-[3-(2-methylpiperidin-1-yl)propyl]spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]

InChI

InChI=1S/C25H37N3/c1-20-10-4-7-17-27(20)18-9-19-28-24-14-3-2-12-23(24)26-22-13-8-11-21(22)25(28)15-5-6-16-25/h2-3,12,14,20-21H,4-11,13,15-19H2,1H3

InChI Key

DPYXVWXVWATEQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.